molecular formula C12H17NO B13306875 [2-(Cyclopentylamino)phenyl]methanol

[2-(Cyclopentylamino)phenyl]methanol

Katalognummer: B13306875
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: CNANPOWIWDGFIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Cyclopentylamino)phenyl]methanol is an organic compound that features a phenyl ring substituted with a cyclopentylamino group and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopentylamino)phenyl]methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with a halogenated phenyl compound, the cyclopentylamine can be introduced via a nucleophilic substitution reaction. The methanol group can then be added through a reduction process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Cyclopentylamino)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the methanol group to a methyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Formation of [2-(Cyclopentylamino)phenyl]aldehyde or [2-(Cyclopentylamino)phenyl]carboxylic acid.

    Reduction: Formation of [2-(Cyclopentylamino)phenyl]methane.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

[2-(Cyclopentylamino)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [2-(Cyclopentylamino)phenyl]methanol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The phenyl ring and methanol group can also contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [2-(Cyclohexylamino)phenyl]methanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    [2-(Cyclopentylamino)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [2-(Cyclopentylamino)phenyl]amine: Lacks the methanol group, only has the cyclopentylamino and phenyl groups.

Uniqueness

[2-(Cyclopentylamino)phenyl]methanol is unique due to the specific combination of the cyclopentylamino group and the methanol group on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

[2-(cyclopentylamino)phenyl]methanol

InChI

InChI=1S/C12H17NO/c14-9-10-5-1-4-8-12(10)13-11-6-2-3-7-11/h1,4-5,8,11,13-14H,2-3,6-7,9H2

InChI-Schlüssel

CNANPOWIWDGFIN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC2=CC=CC=C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.